
Acide 4-(bis(méthylsulfonyl)amino)phénylboronique, ester pinacolique
Vue d'ensemble
Description
4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. This compound is known for its utility in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . The presence of the boronic acid moiety makes it a valuable reagent in these reactions, while the pinacol ester group provides stability and ease of handling.
Applications De Recherche Scientifique
4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester, is a key biochemical pathway in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Pharmacokinetics
They can be susceptible to hydrolysis, especially at physiological ph , which could impact their bioavailability.
Result of Action
The result of the action of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable palladium catalyst is necessary for the compound to perform its function in the Suzuki-Miyaura cross-coupling reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester typically involves the reaction of 4-(Bis(methylsulfonyl)amino)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion . The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield. The reaction conditions are carefully controlled to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Protodeboronation: Reagents include radical initiators and solvents such as toluene.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the pinacol ester group, making it less stable and harder to handle.
4-(Methanesulfonyl)phenylboronic Acid: Similar structure but without the bis(methylsulfonyl)amino group, affecting its reactivity and applications.
Uniqueness
4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is unique due to its combination of the boronic acid moiety and the pinacol ester group, which provides both reactivity and stability. This makes it particularly valuable in Suzuki–Miyaura coupling reactions and other applications where stability and ease of handling are crucial .
Propriétés
IUPAC Name |
N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQKTMCTMGKKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682203 | |
| Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-12-2 | |
| Record name | Methanesulfonamide, N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




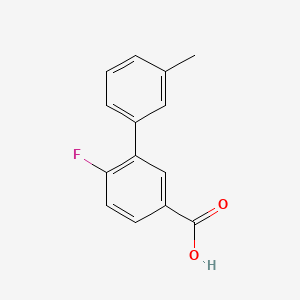

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)
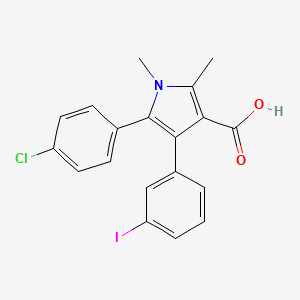
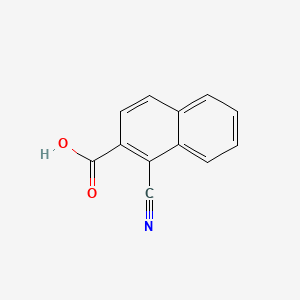
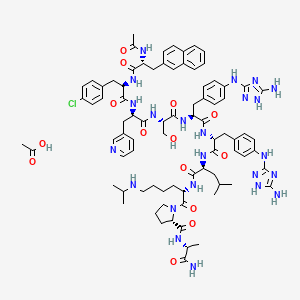
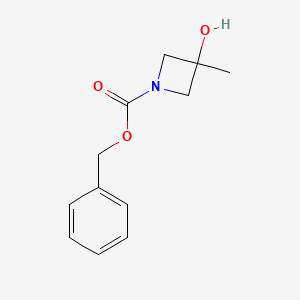
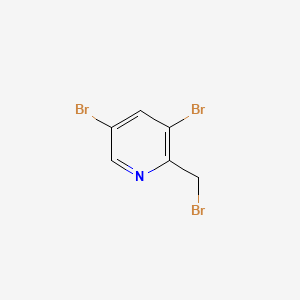
![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)

